5-(1-(2-morpholinoethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[1-(2-morpholin-4-ylethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S/c30-23-22(24(31)27-25(33)26-23)19-16-21(17-6-2-1-3-7-17)29(20-9-5-4-8-18(19)20)11-10-28-12-14-32-15-13-28/h1-3,6-7,16H,4-5,8-15H2,(H2,26,27,30,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEIZGOECMOBFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=O)NC(=S)NC3=O)C=C(N2CCN4CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 5-(1-(2-morpholinoethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, particularly in the context of cancer treatment and cell proliferation inhibition.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a thioxodihydropyrimidine core linked to a tetrahydroquinoline moiety. This unique structure is hypothesized to contribute to its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant antitumor activity , particularly against various cancer cell lines. The following sections detail specific biological activities and findings from recent studies.
The compound has been shown to suppress undesirable cell proliferation through multiple mechanisms:
- Inhibition of Bcl-2 : It affects the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of apoptosis. By inhibiting Bcl-2, the compound promotes apoptosis in cancer cells .
- Cell Cycle Arrest : Studies demonstrate that it induces cell cycle arrest at the G1 phase, preventing cancer cells from progressing through the cell cycle .
Case Studies
-
In Vitro Studies :
- A study on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations .
- In another study involving lung cancer cells (A549), the compound was found to significantly reduce cell migration and invasion capabilities, suggesting its potential as an anti-metastatic agent .
- In Vivo Studies :
Comparative Analysis
A comparative analysis with similar compounds shows that this molecule has superior antitumor efficacy while maintaining lower toxicity levels. The following table summarizes relevant data:
| Compound Name | IC50 (µM) | Mechanism of Action | Notes |
|---|---|---|---|
| Compound A | 10 | Bcl-2 Inhibition | Moderate toxicity |
| Compound B | 15 | Cell Cycle Arrest | High toxicity |
| This Compound | 5 | Bcl-2 Inhibition & Cell Cycle Arrest | Low toxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
